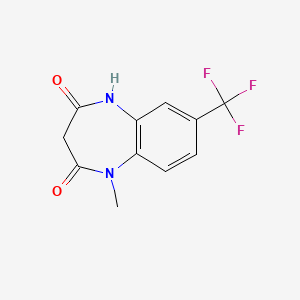

1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Descripción general

Descripción

Diazepam is a benzodiazepine drug that has a chemical formula of C16H13ClN2O . It is used in the medical field for its sedative, anxiety-relieving, muscle relaxant, and anticonvulsant properties .

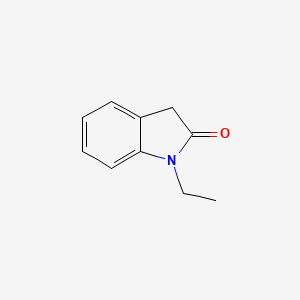

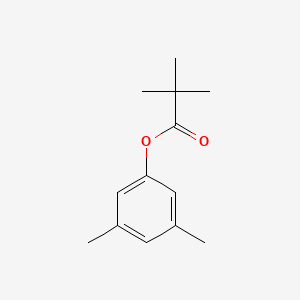

Molecular Structure Analysis

The molecular structure of benzodiazepines like Diazepam involves a benzene ring fused to a diazepine ring . This forms a bicyclic structure which is common to all benzodiazepines .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione” are not available in the sources I have access to. For reference, Diazepam is a white to off-white crystalline powder, practically insoluble in water .Aplicaciones Científicas De Investigación

Analytical Methods Development

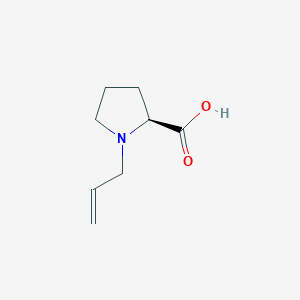

Researchers have developed high-pressure liquid chromatographic methods to analyze 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione (referred to as triflubazam) and its metabolites in blood and urine. This method uses adsorption chromatography with pellicular silica gel and a dioxane-isooctane mobile phase, allowing rapid sample analysis with high recovery rates and specificity established by mass spectrometry (Huettemann & Shroff, 1975). Additionally, a gas-liquid chromatography (GLC) assay method has been described for determining triflubazam in plasma or serum, using hexane for extraction and achieving high sensitivity and recovery (Bailey & Shroff, 1973).

Stereochemistry and Molecular Structure

The stereochemistry of benzodiazepine derivatives, including triflubazam, was explored using proton magnetic resonance and the paramagnetic shift reagent Eu(fod)₃. This study found that derivatives like triflubazam exist in a pseudo-boat cycloheptadiene-like conformation at room temperature, with a conformational preference influenced by the balance between steric requirements and electronic repulsion in the ring π-system (Aversa et al., 1980). The molecular structure of related compounds also reveals a boat conformation in the seven-membered ring, contributing to understanding the structural aspects of benzodiazepine derivatives (Dardouri et al., 2010).

Biotransformation Studies

The biotransformation of triflubazam in humans has been characterized, revealing extensive N-demethylation, aromatic hydroxylation, O-methylation, and dihydrodiol formation, with several metabolites identified through various chromatographic and spectrometric techniques. This study provides insights into the metabolic pathways of triflubazam in humans (Alton et al., 1975).

Molecular Properties Analysis

A theoretical study investigated the molecular properties of benzodiazepine derivatives, highlighting their biological activity as potential carcinostatic compounds and their lower addiction potential compared to other drugs. This work discusses the synthesis methods and molecular properties of benzodiazepine derivatives, contributing to the understanding of their reactivity and role in biological systems (Abirou et al., 2007).

Mecanismo De Acción

While the mechanism of action for the specific compound you asked about is not available, benzodiazepines like Diazepam work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, sleep-inducing, anxiolytic, anticonvulsant, and muscle relaxant properties .

Propiedades

IUPAC Name |

1-methyl-7-(trifluoromethyl)-5H-1,5-benzodiazepine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2O2/c1-16-8-3-2-6(11(12,13)14)4-7(8)15-9(17)5-10(16)18/h2-4H,5H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWNEQDLOZNORH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC(=O)NC2=C1C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80615358 | |

| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61352-54-3 | |

| Record name | 1-Methyl-7-(trifluoromethyl)-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80615358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

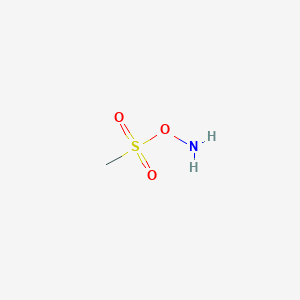

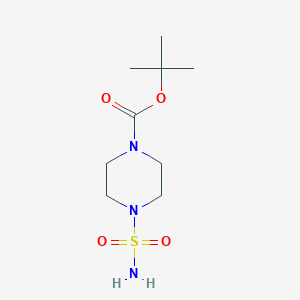

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Piperidinecarboxylic acid, 4-[(3-methoxyphenyl)amino]-, methyl ester](/img/structure/B3054553.png)

![Silane, [(5-iodopentyl)oxy]trimethyl-](/img/structure/B3054555.png)